3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinone core with a hydroxyl group, a phenyl group, and a chlorophenyl sulfanyl substituent, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe final step involves the addition of the chlorophenyl sulfanyl group under controlled conditions, often using a chlorinating agent and a sulfanyl donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted quinolinone derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone stands out due to its unique quinolinone core and the presence of both hydroxyl and sulfanyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H18ClNO2S |
---|---|
Molecular Weight |
383.9g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-4-hydroxy-1-phenyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C21H18ClNO2S/c22-14-10-12-16(13-11-14)26-20-19(24)17-8-4-5-9-18(17)23(21(20)25)15-6-2-1-3-7-15/h1-3,6-7,10-13,24H,4-5,8-9H2 |
InChI Key |
NICMEEIYHHSZKP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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